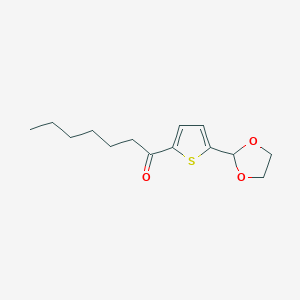
5-(1,3-Dioxolan-2-YL)-2-thienyl hexyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Dioxolan-2-yl)-2-thienyl hexyl ketone is a versatile organic compound that has been studied extensively for its potential applications in various scientific research fields. It is a highly reactive compound that can be used to synthesize a variety of novel compounds and materials. This compound has been studied for its potential use in drug development, biochemistry, and other scientific research fields.
Applications De Recherche Scientifique
Investigations of Polyfunctional Oxides
Samitov, Glushko, Malinovskii, and Pokhodenko (1972) explored the reaction of esters with ketones in the presence of acid catalysts to produce 2,2,4-trialkyl-5-(2-carboalkoxyvinyl)-1,3-dioxolanes, leading to the study of their conformations and configurations through PMR spectra (Samitov et al., 1972).
Zeolite-Catalyzed Synthesis
Zatorski and Wierzchowski (1991) demonstrated the use of zeolites as catalysts for synthesizing 4-phenyl-1-1,3-dioxolanes from styrene oxide and aliphatic ketones. Their research provided insights into factors influencing 1,3-dioxolane yield (Zatorski & Wierzchowski, 1991).
Antioxidant Evaluation of Thienyl Ketones
Althagafi (2022) conducted molecular modeling and antioxidant evaluations of novel di-2-thienyl ketones. This research involved quantum chemical calculations and molecular docking analysis to assess their interactions with cytochrome c peroxidase (Althagafi, 2022).
Catalyst Research in Dioxolane Synthesis
Adams, Barnard, and Brosius (1999) synthesized a series of 1,3-dioxolanes using [Cp*Ir(NCMe)3]2+ as a catalyst. Their findings contribute to the understanding of catalyst efficiency in dioxolane formation (Adams et al., 1999).
Protection of Ketones as 1,3-Dioxolanes
Hassner, Bandi, and Panchgalle (2012) researched a mild, room-temperature method for protecting ketones or aldehydes as 1,3-dioxolane derivatives, enhancing the understanding of ketone protection processes (Hassner, Bandi, & Panchgalle, 2012).
Heterocyclic Ring Systems with Oxygen and Sulfur
Aitken (1990) presented syntheses and reactions of five-membered heterocyclic ring systems containing oxygen and sulfur, including dioxolanes and oxathiolanes. This research has implications for the synthesis of anti-cancer drugs and liquid crystal dopants (Aitken, 1990).
Photolabile Acetalization of Carbonyl Compounds
Kostikov, Malashikhina, and Popik (2009) explored the caging of carbonyl compounds as photolabile 1,3-dioxolanes, contributing to the understanding of photochemical release processes (Kostikov, Malashikhina, & Popik, 2009).
Condensations of Glycerol to Cyclic Acetals
Deutsch, Martin, and Lieske (2007) investigated the condensation of glycerol with various aldehydes and ketones, focusing on the synthesis of potential novel platform chemicals (Deutsch, Martin, & Lieske, 2007).
Propriétés
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]heptan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3S/c1-2-3-4-5-6-11(15)12-7-8-13(18-12)14-16-9-10-17-14/h7-8,14H,2-6,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUKMUFHIJVHMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=CC=C(S1)C2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641876 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-thienyl hexyl ketone | |
CAS RN |
898771-90-9 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1-heptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

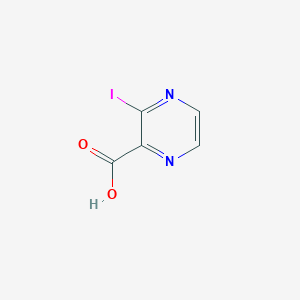
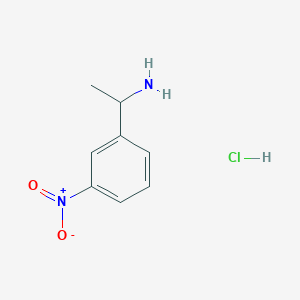
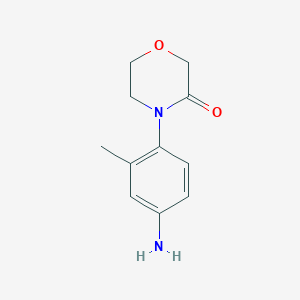
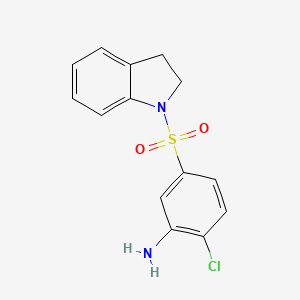
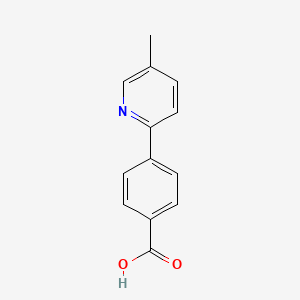
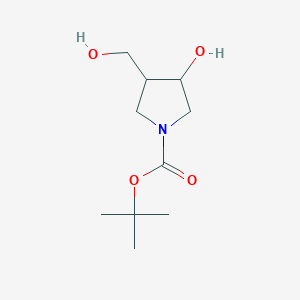


![1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile](/img/structure/B1359292.png)

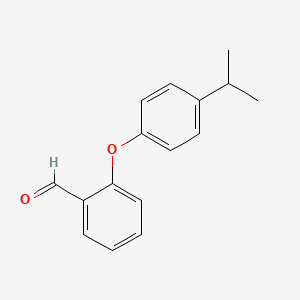
![Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1359302.png)

![4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1359306.png)